Potency Against Human sEH: Comparable to Clinical-Stage Inhibitors
2097865-72-8 inhibits recombinant human sEH with a Ki of 1.40 nM (FRET‑based ACPU displacement assay) [1][2]. This value is within the same order of magnitude as the clinically investigated inhibitors GSK2256294A (Ki = 0.2 nM) and AUDA (Ki = 1.7 nM) [3][4]. Among the 1,3‑disubstituted urea class, it represents a moderate‑to‑high potency scaffold that balances enzyme engagement with potential for adequate systemic exposure.
| Evidence Dimension | sEH enzymatic inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | GSK2256294A (Ki = 0.2 nM); AUDA (Ki = 1.7 nM); t-AUCB (Ki = 0.5 nM) |
| Quantified Difference | 5‑fold less potent than the most advanced clinical candidate (GSK2256294A) but equipotent to the widely used tool compound AUDA. |
| Conditions | Recombinant human sEH, FRET‑based ACPU displacement assay (BindingDB entries). |
Why This Matters
Provides a benchmark for selecting an inhibitor with proven on‑target activity comparable to well‑characterized tool molecules and clinical candidates.
- [1] BindingDB BDBM408978: US10377744, Compound No. 1. Affinity Data Ki: 1.40 nM (human sEH). View Source
- [2] Lee KSS, et al. FRET-based assay for sEH inhibitors. Analytical Biochemistry. 2013;434(2):259-268. View Source
- [3] Podolin PL, et al. GSK2256294A: a potent and selective sEH inhibitor with efficacy in a mouse model of COPD. JPET. 2013;346(1):112-122. View Source
- [4] Dorrance AM, et al. AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) an sEH inhibitor. Cardiovasc Drug Rev. 2005;23(2):179-188. View Source
